molecular formula C16H10BrFN2OS B3008553 3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313528-88-0

3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B3008553
CAS RN: 313528-88-0
M. Wt: 377.23
InChI Key: QNIXSKQGAQGNQT-UHFFFAOYSA-N
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Description

The compound "3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide" is a benzamide derivative that is likely to possess biological activity due to the presence of a thiazole ring and a bromo-fluorophenyl group. Benzamide derivatives are known for their wide range of biological activities, including anticancer properties, as seen in the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising anticancer activity . Similarly, the synthesis of various N-benzothiazol-2-yl-amides has been achieved, indicating the versatility of benzamide derivatives in synthesizing compounds with potential biological activities .

Synthesis Analysis

The synthesis of benzamide derivatives often involves cyclization reactions and the use of microwave irradiation for efficient bond formation. For instance, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was carried out under microwave irradiation, which is a solvent-free and facile method . Another example is the copper-catalyzed intramolecular cyclization process used to synthesize N-benzothiazol-2-yl-amides . These methods highlight the importance of efficient synthetic routes in the preparation of benzamide derivatives with potential biological applications.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of various functional groups attached to the benzamide scaffold. The structural confirmation of these compounds is typically achieved through spectroscopic methods such as IR, NMR, and mass spectrometry . The presence of substituents like the bromo and fluoro groups can significantly influence the molecular conformation and, consequently, the biological activity of the compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including base-catalyzed cyclization, as seen in the preparation of substituted benzamides with antifungal activity . The reactivity of these compounds is influenced by the substituents on the benzamide ring, which can lead to different modes of supramolecular aggregation and molecular conformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their potential as drug candidates. The ADMET properties of these compounds are computationally predicted to assess their drug-like behavior, oral bioavailability, and potential toxicity . The crystal packing, hydrogen bonding, and other intermolecular interactions are also important factors that determine the solid-state properties of these compounds, as seen in the X-ray structure characterization and Hirshfeld surface analysis of antipyrine-like derivatives .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related benzamide derivatives have been reported, providing insights into the structural and chemical properties of these compounds. For instance, a study on the synthesis of N-(3-(8-bromoimidazo[1, 2a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives highlights the process of obtaining new compounds characterized by various analytical techniques, indicating a broader interest in bromo-substituted benzamides for potential applications (Achugatla, Ghashang, & Guhanathan, 2017).

Anticancer Activity

  • Some derivatives have been evaluated for their anticancer properties. A notable example is the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were tested against various cancer cell lines. These compounds demonstrated moderate to excellent anticancer activity, suggesting potential for therapeutic applications (Ravinaik et al., 2021).

Antifungal and Antimicrobial Activity

  • The antifungal and antimicrobial potential of benzamide derivatives is another area of interest. For example, a study on the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives explored their antifungal properties. These compounds showed promise as antifungal agents, contributing to the search for new treatments for fungal infections (Narayana et al., 2004).

  • Another study synthesized novel fluorine-containing derivatives with antimicrobial properties. These compounds were evaluated for their efficacy against various bacterial and fungal strains, with some showing significant antimicrobial activity. This research underscores the potential of benzamide derivatives as antimicrobial agents (Desai, Vaghani, & Shihora, 2013).

properties

IUPAC Name

3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN2OS/c17-12-3-1-2-11(8-12)15(21)20-16-19-14(9-22-16)10-4-6-13(18)7-5-10/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIXSKQGAQGNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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